molecular formula C11H11F3O B1297830 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone CAS No. 313-56-4

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Cat. No. B1297830
CAS RN: 313-56-4
M. Wt: 216.2 g/mol
InChI Key: VINRTVDNUHIWCB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone is a chemical compound used for organic synthesis . It has a linear formula of (CH3)3C6H2COCF3 and a molecular weight of 216.20 .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone is represented by the linear formula (CH3)3C6H2COCF3 . This indicates that the molecule consists of a benzene ring substituted with three methyl groups and a trifluoroacetyl group.


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone is a liquid at room temperature with a density of 1.136 g/mL at 25 °C . It has a refractive index of 1.456 and boils at 70-80 °C at 20 mmHg .

Scientific Research Applications

Synthesis of Chromanones and Chromenes

  • Condensation Reactions : 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is used in condensation reactions with nitriles of polyhalogenated carboxylic acids and benzonitrile. This results in the formation of chromanones, a class of organic compounds with potential pharmaceutical applications (Sosnovskikh, 1998).
  • Nucleophilic Trifluoromethylation : The compound is involved in regioselective nucleophilic 1,4-trifluoromethylation of polyfluoroalkylchromones, leading to the synthesis of fluorinated analogs of natural chromanones and chromenes (Sosnovskikh et al., 2003).

Synthesis of Fluorinated Compounds

  • Reactions with Trimethylsilyl Cyanide : In the presence of a tertiary amine catalyst, 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone reacts with trimethylsilyl cyanide, resulting in Michael-like 1,4-conjugate hydrocyanation adducts. These adducts are used to synthesize new trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters (Sukach et al., 2015).

Polymer Chemistry Applications

  • Synthesis of Fluorinated Monomers : The compound is used in the synthesis of novel ‘3F’ fluorinated diamine monomers, which are precursors for amorphous and semicrystalline polyimides. These polyimides exhibit high thermal stability and solvent resistance, making them useful in high-performance materials (Brink et al., 1994).

Medicinal Chemistry Applications

  • Inhibition of Acetylcholinesterase : m-(N,N,N'-Trimethylammonio)trifluoroacetophenone, a derivative of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, has been identified as a potent inhibitor of acetylcholinesterases. This property is significant in the context of treating diseases like Alzheimer's (Nair et al., 1993).

Analytical Chemistry Applications

  • Electron-Capture Detection : Derivatives of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone are used in electron-capture detection methods, particularly for tertiary aromatic amines. This application is crucial in analytical chemistry for sensitive and selective detection (Walle, 1975).

Safety And Hazards

2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its vapors, mist, or gas, and to use it only in well-ventilated areas . Contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-6-4-7(2)9(8(3)5-6)10(15)11(12,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINRTVDNUHIWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334380
Record name 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

CAS RN

313-56-4
Record name 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, L Huang, XP Zhang - The Journal of Organic Chemistry, 2003 - ACS Publications
β-Trifluoromethyl α,β-unsaturated esters were efficiently prepared by reactions of fluorine-containing ketones with diazo compounds via metalloporphyrin-catalyzed olefination in the …
Number of citations: 67 pubs.acs.org
F Alifui-Segbaya, J Bowman, AR White, R George… - Additive …, 2020 - Elsevier
Despite the potential benefits of photopolymerization-based additive manufacturing, photochemical reactions in free-radical polymerization rarely proceed to completion, leading to the …
Number of citations: 19 www.sciencedirect.com

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